(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-methyl 2-amino-3-hydroxypropanoate and benzylamine.
Condensation Reaction: The primary step involves a condensation reaction between (S)-methyl 2-amino-3-hydroxypropanoate and benzylamine under controlled conditions to form (S)-Methyl 2-amino-3-(benzylamino)propanoate.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as:
Catalytic Hydrogenation: To ensure the selective reduction of intermediates.
Crystallization: For the purification of the final product.
Automated Synthesis: Utilizing automated reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino and benzylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces oxo derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-3-(4-benzoylphenyl)propanoic acid
- Propanolamine derivatives
Uniqueness
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride is unique due to its specific chiral configuration and the presence of both amino and benzylamino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H18Cl2N2O2 |
---|---|
Molecular Weight |
281.18 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(benzylamino)propanoate;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-15-11(14)10(12)8-13-7-9-5-3-2-4-6-9;;/h2-6,10,13H,7-8,12H2,1H3;2*1H/t10-;;/m0../s1 |
InChI Key |
KLIUMDCNWMFBIN-XRIOVQLTSA-N |
Isomeric SMILES |
COC(=O)[C@H](CNCC1=CC=CC=C1)N.Cl.Cl |
Canonical SMILES |
COC(=O)C(CNCC1=CC=CC=C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.